Heat Deflection Temperature: THPA-Based Epoxy Networks Exhibit Lower HDT than Nadic Methyl Anhydride Systems
In epoxy resin crosslinking applications, systems formulated with cis-1,2,3,6-tetrahydrophthalic anhydride or its modified anhydride-acid derivatives yield lower heat deflection temperatures (HDT) compared to those using nadic methyl anhydride (NMA) [1]. This represents a performance trade-off: THPA-based formulations offer improved processability and ductility at the expense of elevated-temperature dimensional stability.
| Evidence Dimension | Heat deflection temperature (HDT) |
|---|---|
| Target Compound Data | Lower HDT (quantitative value not reported in primary source; relative ranking: THPA < NMA) |
| Comparator Or Baseline | Nadic methyl anhydride (NMA, methyl endomethylene tetrahydrophthalic anhydride) |
| Quantified Difference | Generally lower; THPA systems produce ductile plastics with elongations of 7–9% and tensile strengths of 14,000–15,000 psi (96.5–103.4 MPa) at the cost of reduced HDT [1] |
| Conditions | Epoxy resin systems (DG EBA, Novolac, or alicyclic epoxy); cure schedule: 100 °C for 6 h + 160 °C for 8 h [1] |
Why This Matters
Procurement decisions for high-temperature epoxy applications (e.g., aerospace composites) should favor NMA; THPA is preferred where ductility and lower exotherm are prioritized over thermal resistance.
- [1] McLean, P.D.; Scott, R.F. An anhydride-acid compound for cross-linking epoxy resin systems. National Research Council Canada, 1981. Strengths of 14,000–15,000 psi, elongation 7–9%, lower HDT than NMA. View Source
